molecular formula C21H30O3 B1206239 (5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione CAS No. 7250-26-2

(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione

Cat. No.: B1206239
CAS No.: 7250-26-2
M. Wt: 330.5 g/mol
InChI Key: JSXFOYUNEYPEME-BRLQAUDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxy-3-oxo-19-nor-5alpha,17alpha-pregnane-21-carboxylic acid, gamma-lactone is a steroid lactone.

Scientific Research Applications

Androsterone Derivatives as Inhibitors of Androgen Biosynthesis

A study by Djigoué et al. (2012) explored compounds with a similar structure, focusing on their potential as inhibitors of androgen biosynthesis. These compounds, like the one , have a typical steroid shape with variations in their extra E ring, suggesting a role in hormonal regulation or modulation (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Cardiac Aglycones from Traditional Herbal Medicine

Zhang et al. (2012) isolated a compound from the roots of Periploca sepium Bunge, a traditional Chinese herbal medicine, which shares structural similarities with the title compound. This compound, demonstrating chair, envelope, and planar conformations in its structure, implies potential applications in phytotherapy or natural product-based drug development (Zhang, Bao, Wu, Yu, & Li, 2012).

Potential in Spiro Compound Synthesis

Matloubi-Moghandam et al. (1984) and Lin & Rasetti (1995) discussed the synthesis of spiro compounds with structural elements akin to the title compound. These studies highlight the chemical processes and potential applications of spiro compounds in pharmaceuticals, particularly in steroid synthesis and modification (Matloubi-Moghandam, Rüedi, & Eugster, 1984); (Lin & Rasetti, 1995).

Implications in Organic Chemistry and Medicinal Chemistry

Various studies, such as those by Askam & Jones (1971), Mohammadizadeh, Saberi, & Taghavi (2016), and Soliman, Khalil, & Abd-el-naim (1988), indicate the significance of compounds structurally related to the title compound in organic chemistry and medicinal chemistry. These compounds are often used as intermediates in the synthesis of more complex molecules with potential therapeutic applications (Askam & Jones, 1971); (Mohammadizadeh, Saberi, & Taghavi, 2016); (Soliman, Khalil, & Abd-el-naim, 1988).

Properties

7250-26-2

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(5S,8R,9R,10S,13S,14S,17R)-13-methylspiro[1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C21H30O3/c1-20-9-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(20)7-10-21(20)11-8-19(23)24-21/h13,15-18H,2-12H2,1H3/t13-,15-,16+,17+,18-,20-,21+/m0/s1

InChI Key

JSXFOYUNEYPEME-BRLQAUDHSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24CCC(=O)O4)CC[C@@H]5[C@@H]3CCC(=O)C5

SMILES

CC12CCC3C(C1CCC24CCC(=O)O4)CCC5C3CCC(=O)C5

Canonical SMILES

CC12CCC3C(C1CCC24CCC(=O)O4)CCC5C3CCC(=O)C5

7250-26-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione
Reactant of Route 2
(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione
Reactant of Route 3
(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione
Reactant of Route 4
(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione
Reactant of Route 5
(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione
Reactant of Route 6
(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione

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